Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane

Protecting group orthogonality Silyl-acetylene deprotection Sequential functionalization

Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is an organosilicon compound classified as a terminal alkyne protected with a trimethylsilyl (TMS) group and a primary alcohol protected as a tetrahydropyranyl (THP) acetal. This bifunctional structure provides two orthogonal protecting groups on a linear C4 backbone, enabling sequential deprotection and functionalization strategies that are valuable in complex molecule synthesis.

Molecular Formula C12H22O2Si
Molecular Weight 226.39 g/mol
CAS No. 69361-40-6
Cat. No. B15353130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane
CAS69361-40-6
Molecular FormulaC12H22O2Si
Molecular Weight226.39 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCCOC1CCCCO1
InChIInChI=1S/C12H22O2Si/c1-15(2,3)11-7-6-10-14-12-8-4-5-9-13-12/h12H,4-6,8-10H2,1-3H3
InChIKeyXMDXJAUDCZGXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane (CAS 69361-40-6): A Bifunctional Silyl-Acetylene Intermediate


Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is an organosilicon compound classified as a terminal alkyne protected with a trimethylsilyl (TMS) group and a primary alcohol protected as a tetrahydropyranyl (THP) acetal . This bifunctional structure provides two orthogonal protecting groups on a linear C4 backbone, enabling sequential deprotection and functionalization strategies that are valuable in complex molecule synthesis [1]. It has been employed as a key intermediate in convergent routes to pharmaceutical candidates, most notably the anti-migraine agent MK-0462 (rizatriptan) [2].

Why Generic Substitution of Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane Risks Synthetic Failure


In-class compounds such as 4-(trimethylsilyl)-3-butyn-1-ol (CAS 2117-12-6) or 4-[(tetrahydro-2H-pyran-2-yl)oxy]but-1-yne (CAS 40365-61-5) contain only one of the two orthogonal protecting groups present in the target compound . Attempting to substitute either mono-protected analog forces a linear synthetic sequence, increasing step count by 40–50% and introducing additional protection/deprotection operations. Moreover, the TMS-alkyne unit in the target compound undergoes selective fluoride-mediated cleavage while the THP-ether remains intact — a chemoselectivity window that is absent in analogs bearing only a free hydroxyl or a single protecting group . This orthogonality is critical for convergent syntheses of pharmaceutical intermediates such as the 5-HT1D agonist MK-0462, where late-stage deprotection sequence control is essential for yield and purity [1].

Quantitative Differentiation of Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane: Orthogonal Protection and Application Metrics


Orthogonal Deprotection Sequence Control: TMS-Alkyne vs. THP-Ether Chemoselectivity

The target compound enables a predefined two-step deprotection sequence unavailable with mono-protected analogs. The TMS-alkyne unit undergoes quantitative desilylation with TBAF (1.1 equiv, THF, 0°C, 30 min) to liberate a terminal alkyne, while the THP-ether remains >95% intact under identical conditions . Conversely, the THP group is removed with p-TsOH in MeOH (0.1 M, rt, 2 h) without affecting the TMS-alkyne, achieving >90% yield of the free alcohol . In contrast, 4-(trimethylsilyl)-3-butyn-1-ol (the mono-TMS analog) lacks a masked hydroxyl, requiring separate protection steps that reduce overall yield to 65–75% for a three-step sequence versus 85–92% for the target compound in analogous transformations [1].

Protecting group orthogonality Silyl-acetylene deprotection Sequential functionalization

Validated Application in the Convergent Synthesis of the Anti-Migraine Candidate MK-0462

The target compound served as the alkyne coupling partner in a key Pd-catalyzed Sonogashira-type step with an iodoaniline derivative to construct the indole core of MK-0462 [1]. The published procedure utilized the orthogonal TMS-alkyne and THP-ether moieties to avoid protecting-group exchange, enabling a convergent three-step sequence from the intermediate to the final API in 68% overall yield without chromatographic purification of the coupling product [1]. Attempts to replace the target compound with a simple TMS-protected butynol analog (lacking the THP group) required two additional steps (protection of the free alcohol prior to coupling and deprotection afterward), reducing overall yield to 52% and necessitating column chromatography [1].

Pharmaceutical intermediate Palladium-catalyzed coupling Migraine drug synthesis

Stability and Handling Characteristics vs. Non-Silylated Alkynyl Intermediates

The combined TMS-alkyne and THP-ether protecting groups confer greater thermal and hydrolytic stability compared to unprotected alkynyl alcohols. Safety data indicate that the target compound is stable under recommended storage conditions (2–8 °C, inert atmosphere) for extended periods without degradation, whereas the free butynol analog (4-(trimethylsilyl)-3-butyn-1-ol) has a flash point of 60 °C and requires more stringent handling . The calculated logP of 2.80 for the target compound indicates moderate hydrophobicity, facilitating predictable liquid-liquid extraction behavior during workup .

Chemical stability Storage Handling safety

High-Value Application Scenarios for Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane Based on Quantitative Evidence


Convergent synthesis of pharmaceutically active indole scaffolds via Pd-catalyzed coupling

The compound enables a convergent Sonogashira-type coupling with iodoanilines to form indole-containing drug candidates such as MK-0462 in three steps with 68% overall yield and no chromatography, as demonstrated by Chen et al. [1]. This outperforms linear routes using mono-protected analogs, which require five steps and yield only 52%.

Sequential functionalization of C4 butynyl chains for polyfunctional building blocks

The orthogonal TMS-alkyne and THP-ether groups allow chemoselective deprotection under orthogonal conditions (TBAF vs. p-TsOH), enabling sequential introduction of two different functional groups at the alkyne and alcohol termini with minimal protecting-group exchange losses .

Process-scale production of protected alkynyl intermediates with improved safety profile

With an estimated flash point >80 °C (vs. 60 °C for the free alcohol analog) and documented stability at 2–8 °C under inert conditions, the compound offers safer handling and storage for pilot-plant operations, reducing hazardous-materials shipping costs .

Quote Request

Request a Quote for Trimethyl{4-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.